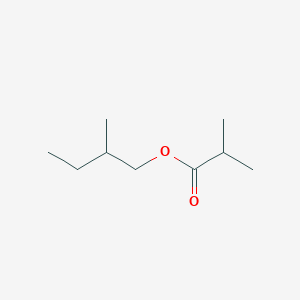

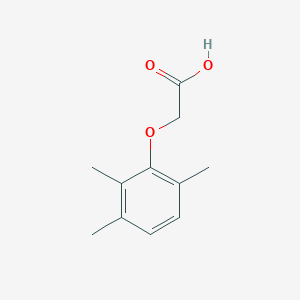

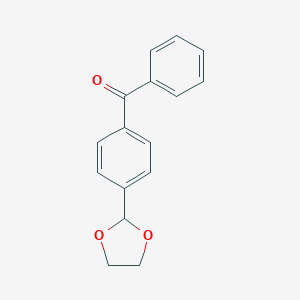

![molecular formula C6H7N5O B026047 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-67-5](/img/structure/B26047.png)

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Descripción general

Descripción

“4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a chemical compound with the molecular formula C6H7N5O . It has a molecular weight of 165.15 g/mol . The IUPAC name for this compound is 4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine .

Molecular Structure Analysis

The InChI code for “4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is 1S/C6H7N5O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H3,7,8,9,10,11) . The Canonical SMILES for this compound is COC1=NC(=NC2=C1C=NN2)N .Physical And Chemical Properties Analysis

“4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine” has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of this compound is 165.06505986 g/mol . The Topological Polar Surface Area is 89.7 Ų . The compound has a Heavy Atom Count of 12 .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Targeting Kinase Inhibition

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a valuable scaffold in medicinal chemistry due to its structural similarity to adenine, allowing it to act as a kinase inhibitor . Kinases are enzymes that play a pivotal role in signal transduction and are targets for cancer therapy. By inhibiting specific kinases, these compounds can interfere with the signaling pathways that contribute to tumor growth and proliferation.

Agricultural Chemistry: Pest Control Agents

In agriculture, derivatives of this compound are explored for their potential use as pest control agents . Their ability to interfere with the biological pathways of pests without affecting crops makes them an attractive option for protecting agricultural yields.

Material Science: Organic Semiconductor Precursors

The pyrazolopyrimidin-amine structure is being investigated for its electronic properties, which could be harnessed in the development of organic semiconductors . These materials are crucial for creating flexible, lightweight, and cost-effective electronic devices.

Environmental Science: Pollutant Degradation

Research into the environmental applications of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine includes studying its role in the degradation of pollutants . Its chemical structure could help break down harmful substances into less toxic forms, aiding in environmental cleanup efforts.

Biochemistry: Enzyme Activity Modulation

This compound is also significant in biochemistry for its potential to modulate enzyme activity . By binding to the active sites of enzymes, it can either inhibit or enhance their function, which is crucial for understanding and controlling metabolic pathways.

Pharmacology: Drug Development

In pharmacology, 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a key intermediate in the synthesis of drugs . Its modification can lead to the development of new therapeutic agents with improved efficacy and reduced side effects.

Analytical Chemistry: Chromatographic Studies

Lastly, in analytical chemistry, this compound can be used in chromatographic studies to help identify and quantify biological molecules . Its unique properties allow it to serve as a standard or a derivative reagent in various analytical techniques.

Bioinformatics: Molecular Docking Studies

The compound’s structure is utilized in bioinformatics for molecular docking studies . It can be computationally modeled to interact with various proteins, helping to predict binding affinities and molecular conformations that are crucial for drug design.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

The primary target of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle, a critical biochemical pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to downstream effects such as the induction of apoptosis .

Result of Action

The inhibition of CDK2 by 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine leads to significant alterations in cell cycle progression and the induction of apoptosis within cells . This results in the inhibition of growth in various cell lines .

Propiedades

IUPAC Name |

4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSDDGDWMGPLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460092 | |

| Record name | 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100644-67-5 | |

| Record name | 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)

![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)

![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)

![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)